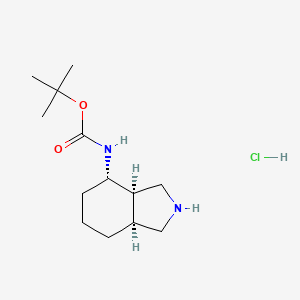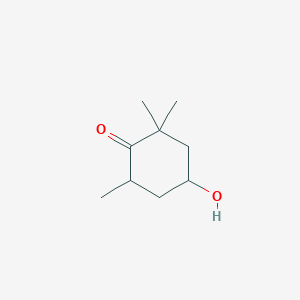
4-Hydroxy-2,2,6-trimethylcyclohexanone
Übersicht
Beschreibung
4-Hydroxy-2,2,6-trimethylcyclohexanone, also known as (4R,6R)-Actinol, is a member of the class of hydroxycyclohexanones . It carries a gem-dimethyl group at position 2 and an additional methyl substituent at position 6 . It has a role as a bacterial metabolite .
Synthesis Analysis
The synthesis of 4-Hydroxy-2,2,6-trimethylcyclohexanone involves a two-step enzymatic asymmetric reduction system . The first step introduces chirality at the C-6 position by a stereoselective enzymatic hydrogenation of the double bond using old yellow enzyme 2 of Saccharomyces cerevisiae, expressed in Escherichia coli, as a biocatalyst . The carbonyl group at the C-4 position is then reduced selectively and stereospecifically by levodione reductase of Corynebacterium aquaticum M-13, expressed in E. coli, to the corresponding alcohol .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-2,2,6-trimethylcyclohexanone is C9H16O2 . Its molecular weight is 156.22 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-2,2,6-trimethylcyclohexanone include a boiling point of 249.8-250.2℃ at 97.8-97.9kPa . It is soluble in dichloromethane, ethyl acetate, and methanol . It appears as a solid and is white in color .Wissenschaftliche Forschungsanwendungen
Conversion from 4-oxoisophorone
The compound 4-Hydroxy-2,2,6-trimethylcyclohexanone (4-HTMCH) can be produced from 4-oxoisophorone (OIP) through a sequential two-step conversion process . This process involves the use of two kinds of thermophiles, Thermomonospora curvata and Bacillus stearothermophilus . In the first step, 83% of OIP is converted to dihydrooxoisophorone (DOIP) by T. curvata during a 12-hour incubation at 50° C . In the second step, DOIP in the reaction mixture is converted to 4-HTMCH by B. stearothermophilus . The total conversion yield of 4-HTMCH from OIP is 83% through this two-step conversion .
Continuous Two-Step Bioconversion
The continuous two-step conversion of 4-oxoisophorone (OIP) to 4-hydroxy-2,2,6-trimethylcyclohexanone (4-HTMCH) via dihydrooxoisophorone (DOIP) can be carried out using two types of thermophilic growing cells, Thermomonospora curvata and Bacillus stearothermophilus, in a sequential connected continuous stirred tank reactor (CSTR) and hollow fiber reactor system . For more than 80 hours of operation, 46% of OIP was converted to 4-HTMCH with a productivity of 179 mg/h/l .
Production of Actinol
4-Hydroxy-2,2,6-trimethylcyclohexanone can be used in the one-step enzymatic conversion from ketoisophorone to actinol . Actinol is a compound that has potential applications in various fields, including pharmaceuticals and cosmetics.
Eigenschaften
IUPAC Name |
4-hydroxy-2,2,6-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVUHYZUZZRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558901 | |
| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,2,6-trimethylcyclohexanone | |
CAS RN |
20548-02-1 | |
| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexanone (mixture of Isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE (MIXTURE OF ISOMERS) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5GI5QTU0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-hydroxy-2,2,6-trimethylcyclohexanone in organic synthesis?
A1: 4-Hydroxy-2,2,6-trimethylcyclohexanone is a crucial chiral intermediate in synthesizing optically active natural products, particularly hydroxylated carotenoids like zeaxanthin and cryptoxanthin [, ]. Its stereochemistry is crucial for the biological activity of these compounds.
Q2: What are the common starting materials and synthetic strategies for producing 4-hydroxy-2,2,6-trimethylcyclohexanone?
A2: A prevalent starting material is the readily available 2,6,6-trimethyl-2-cyclohexen-1,4-dione (oxo-isophorone) [, , ]. Two main approaches exist:
Q3: Are there alternative biological routes for producing 4-hydroxy-2,2,6-trimethylcyclohexanone?
A3: Yes, research has explored utilizing thermophilic bacteria for a two-step bioconversion of 4-oxoisophorone to 4-hydroxy-2,2,6-trimethylcyclohexanone [, ]. This sequential process involves the reduction of 4-oxoisophorone to dihydrooxoisophorone (DOIP), followed by the conversion of DOIP to 4-hydroxy-2,2,6-trimethylcyclohexanone [, ]. Continuous bioconversion using thermophilic bacteria has also been investigated [].
Q4: Why is levodione reductase significant in the synthesis of 4-hydroxy-2,2,6-trimethylcyclohexanone?
A4: Levodione reductase plays a critical role in the enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone []. This enzyme, isolated from Corynebacterium aquaticum M-13, exhibits regio- and stereoselectivity, ensuring the production of the desired stereoisomer []. It catalyzes the NAD+/NADH-dependent reduction of (6R)-2,2,6-trimethyl-1,4-cyclohexanedione (levodione) to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone [, ]. The enzyme's activity is significantly enhanced by monovalent cations like K+, Na+, and NH4+ []. Understanding the properties and mechanism of levodione reductase is crucial for optimizing the biocatalytic production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
Q5: What is the significance of the gene encoding levodione reductase?
A5: The isolation and characterization of the levodione reductase gene have opened avenues for its application in biotechnological processes []. By introducing this gene into suitable host organisms like E. coli, researchers can achieve the recombinant production of levodione reductase []. This enables large-scale production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from levodione using a biocatalytic approach [].
Q6: How is (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone utilized in astaxanthin synthesis?
A6: (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone serves as a starting point for synthesizing (3S,3’S)-astaxanthin []. The process involves a multi-step synthesis, with (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone being converted to the key intermediate (4S)-2,6,6-trimethyl-4-hydroxy-2-cyclohexen-1-one []. Further transformations, including a Wittig olefination, ultimately lead to the formation of (3S,3’S)-astaxanthin [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




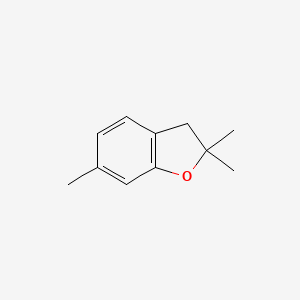
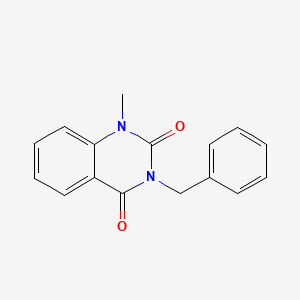



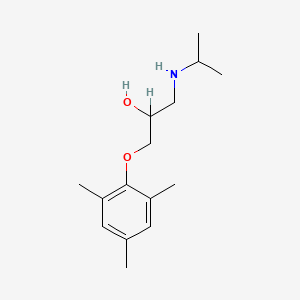
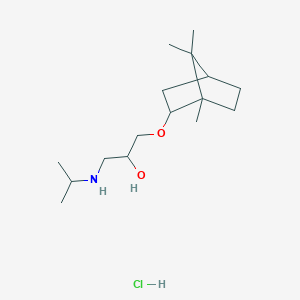



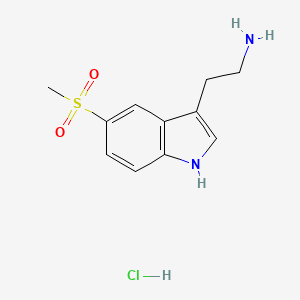
![Prop-2-enyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1653862.png)
